

FH535 literature review and discovery

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Compound Focus: FH535

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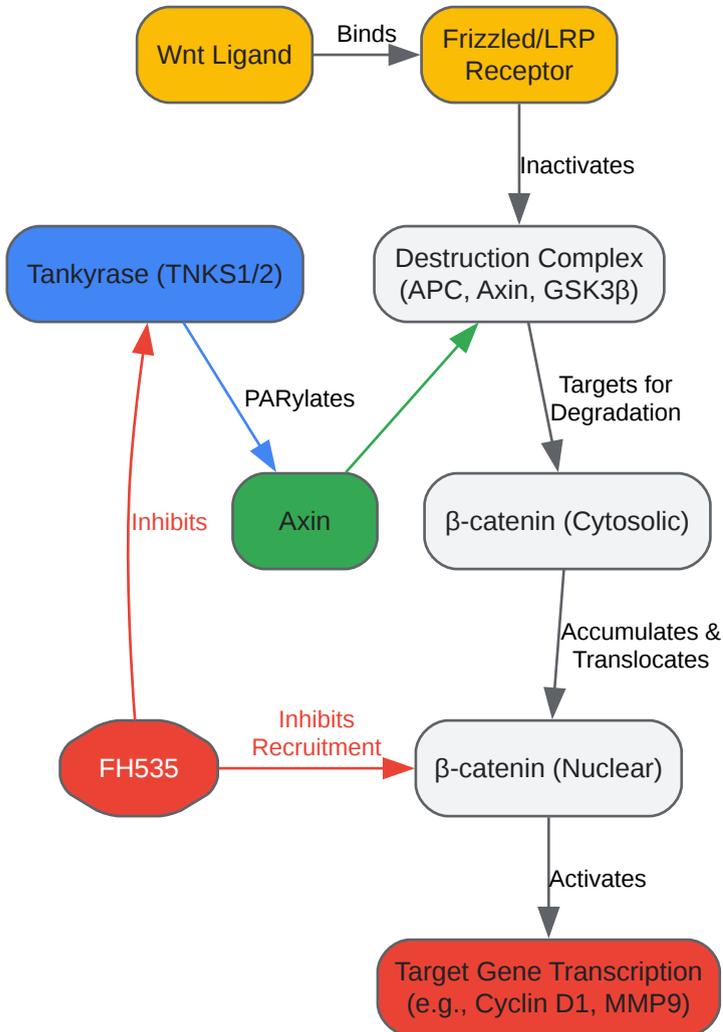
FH535: Mechanisms of Action

FH535 primarily functions as an inhibitor of the canonical Wnt/ β -catenin signaling pathway, which is aberrantly activated in many cancers. Research indicates a multi-faceted mechanism:

- **Transcriptional Inhibition:** Initially identified as a suppressor of β -catenin-mediated transcription, **FH535** inhibits the recruitment of β -catenin to target gene promoters [1].
- **Tankyrase Pathway Inhibition:** Evidence shows **FH535** acts on the tankyrase enzymes (TNKS1/2). It reduces the PARylation of Axin2, a key component of the β -catenin destruction complex. This stabilization of Axin2 promotes the phosphorylation and degradation of β -catenin, thereby suppressing the pathway [2].
- **Additional Pathway Effects:** Treatment with **FH535** leads to the downregulation of downstream target genes, including **CyclinA2**, **Cyclin D1**, and **Claudin1**, which are involved in cell cycle progression and migration [3] [1]. It also impairs cancer stem cell (CSC) stemness and remodels the tumor microenvironment by repressing angiogenesis [4] [5].

The following diagram illustrates the Wnt/ β -catenin pathway and the points where **FH535** exerts its inhibitory effects.

Wnt/ β -catenin Pathway and FH535 Inhibition



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Anticancer Efficacy of FH535 Across Cancer Types

FH535 demonstrates potent anticancer activity in vitro and in vivo across various malignancies by inhibiting proliferation, migration, and inducing apoptosis. The table below summarizes key experimental findings.

| Cancer Type | Experimental Model | Key Findings & Effects | Proposed Molecular Mechanism |
|-------------|--------------------|------------------------|------------------------------|
|-------------|--------------------|------------------------|------------------------------|

| **Colorectal Cancer** | DLD-1, SW620 cell lines [3] | - Suppressed growth (concentration/time-dependent).

- Induced G2/M cell cycle arrest.
- Inhibited cell migration. | Downregulated β -catenin and **CyclinA2**. Upregulated **Claudin1** [3]. | | **Pancreatic Cancer** | Cell lines, xenograft models [4] [5] | - Repressed xenograft growth in vivo.
- Inhibited angiogenesis.
- Impaired cancer stem cell stemness. | Downregulated CSC markers (**CD24**, **CD44**). Repressed proangiogenic cytokines (**VEGF**, **IL-6**, **IL-8**) [4] [5]. | | **Breast Cancer (Triple Negative)** | MDA-MB-231, HCC38 cell lines [6] | - Inhibited growth, migration, and invasion in 3D culture.
- Potent effect on TN lines vs. non-TN lines. | Inhibited **NEDD9** expression; association with **CSPG4** [6]. | | **Osteosarcoma** | 143b, U2OS, SaOS-2, HOS, K7M2 cell lines; Doxorubicin-resistant models [2] | - Cytotoxic to all tested OS lines, including chemo-resistant ones.
- Well-tolerated by normal human osteoblasts. | Inhibited **TNKS1/2**, reduced PARylation of **Axin2**, suppressed Wnt signaling [2]. | | **Hepatocellular Carcinoma (HCC)** | HLF, PLC/PRF/5 cell lines [1] | - Suppressed proliferation and induced apoptosis.
- Inhibited cell motility. | Downregulated **Cyclin D1** and **Matrix Metalloproteinase-9 (MMP-9)** [1]. |

Experimental Protocols for Key Assays

For researchers looking to replicate these studies, here are the methodologies for core experiments as reported in the literature.

1. Cell Viability and Cytotoxicity Assay [2]

- **Cell Seeding:** Plate cells at a density of 4×10^4 cells per well in a 24-well plate 16 hours prior to treatment.
- **Drug Treatment:** Dilute **FH535** in serum-free, antibiotic-free culture medium. Apply to cells and incubate for the desired duration (e.g., 24-72 hours).
- **Viability Measurement:** Use a standard MTS or MTT assay. After treatment, remove media, add MTS reagent, incubate, and measure absorbance at 490 nm. Calculate viability relative to DMSO-treated controls.

2. Cell Migration Assay (Transwell) [6]

- **Cell Preparation:** Harvest cells, wash, and resuspend in serum-free medium at 5×10^5 cells/mL.
- **Chamber Setup:** Place 100 μ L of cell suspension in the upper chamber of a Transwell insert (8.0 μ m pore size). Add a chemoattractant (e.g., 3 μ g/mL type I collagen in serum-free medium) to the lower chamber.
- **Treatment & Incubation:** Add **FH535** (e.g., 0.01-1 μ M) to the upper chamber. Incubate for 6-24 hours at 37°C.

- **Analysis:** After incubation, remove non-migrated cells from the upper surface. Fix and stain cells that migrated to the lower surface. Count cells under a microscope or dissolve stain and measure absorbance.

3. Analysis of Apoptosis (H&E Staining) [1]

- **Cell Culture & Treatment:** Plate cells on chamber slides. At confluence, treat with **FH535** (e.g., 50 μM) for 48 hours.
- **Staining:** Wash cells with PBS, fix, and stain with Hematoxylin and Eosin (H&E) according to standard protocols.
- **Detection:** Observe under a microscope for morphological signs of apoptosis, such as **pyknotic nuclei** (condensed, darkly stained nuclei) and cell shrinkage.

4. Western Blot Analysis for Pathway Components [2]

- **Protein Extraction:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to remove debris and collect supernatant.
- **Electrophoresis & Transfer:** Separate 20 μg of protein via SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.
- **Antibody Incubation:** Block membrane, then incubate with primary antibodies (e.g., anti-Axin2, anti-PARP1, anti-GAPDH) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies.
- **Detection:** Use chemiluminescence substrate and image on a system like ChemiDoc.

Conclusion and Research Implications

FH535 is a promising broad-spectrum anticancer agent with a defined mechanism of action. Key research implications include:

- **Mechanistic Insight:** Its action on the tankyrase pathway provides a clear rationale for its efficacy and suggests potential combination therapies with other PARP inhibitors [2].
- **Therapeutic Potential:** The consistent activity against **therapy-resistant models** and **cancer stem cells** highlights its potential for treating aggressive and recurrent cancers [4] [2].
- **Future Directions:** While preclinical data is robust, further investigation is needed to fully assess its pharmacodynamic and safety profiles to support potential clinical translation.

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